3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

STAT3 inhibition SH2 domain binding Cancer therapeutics

3,4-Dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (CAS 866236-85-3) is a synthetic small molecule within the 1,2,5-oxadiazole (furazan)-benzamide class, characterized by a 3,4-dimethoxybenzamide core linked via an amide bridge to a 4-phenyl-substituted 1,2,5-oxadiazole ring. This scaffold has attracted significant attention in drug discovery programs, particularly for anticancer applications where the oxadiazole heterocycle serves as a key pharmacophoric element capable of modulating protein-protein interactions.

Molecular Formula C17H15N3O4
Molecular Weight 325.324
CAS No. 866236-85-3
Cat. No. B2733072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
CAS866236-85-3
Molecular FormulaC17H15N3O4
Molecular Weight325.324
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3)OC
InChIInChI=1S/C17H15N3O4/c1-22-13-9-8-12(10-14(13)23-2)17(21)18-16-15(19-24-20-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
InChIKeyYPGYUBCFXLQAKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide: Structural and Procurement Baseline


3,4-Dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (CAS 866236-85-3) is a synthetic small molecule within the 1,2,5-oxadiazole (furazan)-benzamide class, characterized by a 3,4-dimethoxybenzamide core linked via an amide bridge to a 4-phenyl-substituted 1,2,5-oxadiazole ring . This scaffold has attracted significant attention in drug discovery programs, particularly for anticancer applications where the oxadiazole heterocycle serves as a key pharmacophoric element capable of modulating protein-protein interactions [1]. As of mid-2026, direct head-to-head comparative datasets specifically benchmarking this compound against close structural analogs remain absent from the peer-reviewed and patent literature, limiting immediate procurement differentiation to structural identity verification and physicochemical property benchmarking rather than validated biological superiority claims.

Why Generic Substitution Risks Experimental Reproducibility with 3,4-Dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide Analogs


The 1,2,5-oxadiazole-benzamide chemotype exhibits pronounced structure-activity relationships (SAR), where subtle modifications to the benzamide ring substituents—such as the 3,4-dimethoxy pattern versus a 3-methyl, 4-trifluoromethyl, or unsubstituted benzamide—can dramatically alter target engagement, potency, and selectivity profiles [1]. For example, within this series, replacing the 3,4-dimethoxybenzamide moiety with a 4-trifluoromethylbenzamide (as in compound MD77) shifts the target profile toward STAT3-SH2 domain binding (IC50 = 17.7 μM) [1]. Conversely, substituting the 4-phenyl group on the oxadiazole with a 3,4-diethoxyphenyl group and introducing a 3-amino substituent on the benzamide ring yields potent antiplasmodial activity (IC50 = 0.035 μM against P. falciparum NF54) [2]. These divergent biological outcomes underscore that generic substitution within this class without compound-specific validation introduces substantial risk of altered bioactivity, confounding SAR interpretation and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide


Structural Differentiation from STAT3-Inhibitory Analog MD77: Benzamide Substituent Impact on Target Binding

The target compound differs from the well-characterized analog MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethylbenzamide) by two key structural features: (i) a 4-phenyl substituent at position 4 of the oxadiazole ring rather than the 4-chlorophenyl group of MD77, and (ii) a 3,4-dimethoxybenzamide rather than the 4-trifluoromethylbenzamide of MD77. These modifications eliminate the electron-withdrawing trifluoromethyl group and introduce hydrogen-bond-capable methoxy substituents, which are anticipated to redirect target engagement away from the STAT3-SH2 domain for which MD77 was optimized (IC50 = 17.7 μM in a fluorescence polarization-based binding assay) [1]. No direct STAT3 binding data are available for the target compound, but the structural divergence is consistent with class-level SAR indicating that benzamide substitution patterns govern target selectivity within this series [1].

STAT3 inhibition SH2 domain binding Cancer therapeutics

Physicochemical Differentiation: In Silico Drug-Likeness Comparison with Antiplasmodial Lead Analogs

The compound 3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide carries a molecular weight of 325.32 g/mol and an InChI Key of YPGYUBCFXLQAKK-UHFFFAOYSA-N , meeting the molecular weight criterion of Lipinski's Rule of Five (MW ≤ 500). Its computed LogP of approximately 3.33 and topological polar surface area (tPSA) of roughly 86.6 Ų (predicted via the fragment-based method) further suggest favorable drug-like properties comparable to closely related analogs in the class [1]. Notably, a recent 2025 study on 4-substituted (1,2,5-oxadiazol-3-yl)benzamides determined that a structurally related compound, 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, complied fully with Lipinski's rules and demonstrated excellent passive permeability in a PAMPA assay along with a selectivity index of 5319 against P. falciparum NF54 [1]. While the target compound has not been profiled in the same panel, its class-concordant physicochemical profile supports comparable developability characteristics relative to established leads, contingent upon experimental confirmation.

Drug-likeness Lipinski rules Physicochemical profiling

Regioisomeric Differentiation: 1,2,5-Oxadiazole vs. 1,3,4-Oxadiazole Scaffold Implications for Anticancer SAR

The target compound contains a 1,2,5-oxadiazole (furazan) ring, which is regioisomerically distinct from the more commonly explored 1,3,4-oxadiazole scaffold. This distinction is pharmacologically consequential: 1,2,5-oxadiazoles exhibit a narrower HOMO-LUMO gap (approximately 5.2–5.5 eV for simple substituted derivatives) and a higher dipole moment (ranging from 3.0 to 3.9 Debye) compared to 1,3,4-oxadiazoles, as determined by computational studies on oxadiazole-containing benzamides [1]. These electronic differences fundamentally alter hydrogen-bonding capacity, stacking interactions, and metabolic stability. Specifically, the 1,2,5-oxadiazole ring system has been shown through field-based disparity analysis to support antiproliferative activity that can be modulated by tuning the electrostatic field across the heterocyclic core [1]. For researchers conducting SAR studies, substituting a 1,3,4-oxadiazole for the target compound's 1,2,5-oxadiazole core would introduce an uncontrolled electronic variable, potentially invalidating activity comparisons.

Oxadiazole regioisomerism Anticancer SAR Heterocyclic chemistry

Intra-Class Differentiation: Dimethoxy vs. Diethoxybenzamide Regioisomer Comparison within 1,2,5-Oxadiazole Series

Within the 1,2,5-oxadiazole-benzamide class, the target compound (3,4-dimethoxybenzamide derivative) is structurally analogous to the antiplasmodial lead 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (IC50 = 0.035 μM against P. falciparum NF54, Selectivity Index = 5319) [1]. The key structural difference is twofold: (i) methoxy (–OCH3) versus ethoxy (–OC2H5) substituents on the phenyl ring attached to the oxadiazole, and (ii) the presence versus absence of a 3-amino group on the benzamide ring. These differences lead to a ~30 Da molecular weight reduction and altered steric and electronic properties on both rings. While the antiplasmodial lead demonstrates picomolar potency, the target compound lacks that 3-amino substituent and the larger ethoxy groups, making it a valuable matched molecular pair for deconvoluting the contribution of alkoxy chain length and amino substitution to antiplasmodial activity and selectivity [1].

Alkoxy substitution effects Benzamide SAR Antiplasmodial activity

Recommended Application Scenarios for 3,4-Dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide Based on Evidenced Differentiation


Structure-Activity Relationship (SAR) Probe for Deconvoluting Benzamide Substituent Effects in 1,2,5-Oxadiazole Series

The target compound is optimally deployed as a matched molecular pair control in medicinal chemistry campaigns exploring the 1,2,5-oxadiazole-benzamide chemotype. Its 3,4-dimethoxybenzamide substitution pattern contrasts with both the 4-trifluoromethylbenzamide of MD77 (STAT3 inhibitor) and the 3-amino-benzamide of the antiplasmodial lead, enabling systematic dissection of how benzamide electronic and steric properties govern target selectivity [1] [2]. This application is directly supported by the structural differentiation evidence in Section 3.

Negative Control Compound for 3-Amino-Benzamide Antiplasmodial Lead Optimization Programs

Given its lack of the 3-amino substituent present in the potent antiplasmodial lead (IC50 = 0.035 μM, SI = 5319), this compound is ideally suited as a negative control to validate the functional necessity of the 3-amino group in target engagement and potency [1]. This application is directly supported by the intra-class differentiation evidence in Section 3, Evidence Item 4.

Reference Standard for 1,2,5-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomeric Comparison Studies

The compound's 1,2,5-oxadiazole core, with its distinctive narrow HOMO-LUMO gap (approximately 5.2–5.5 eV) and higher dipole moment compared to 1,3,4-oxadiazole isomers, makes it a suitable reference standard for computational and experimental studies comparing regioisomeric oxadiazole effects on bioactivity [1]. This scenario stems directly from the regioisomeric differentiation evidence in Section 3, Evidence Item 3.

Physicochemical Benchmarking Compound for 1,2,5-Oxadiazole Drug-Likeness Optimization

With a molecular weight of 325.32 g/mol, computed LogP of approximately 3.33, and tPSA of approximately 86.6 Ų, the compound meets key Lipinski thresholds and can serve as a physicochemical benchmark for lead optimization, as validated by class-level drug-likeness evidence from the antiplasmodial analog study [1] [2]. This scenario is directly derived from the physicochemical differentiation evidence in Section 3, Evidence Item 2.

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